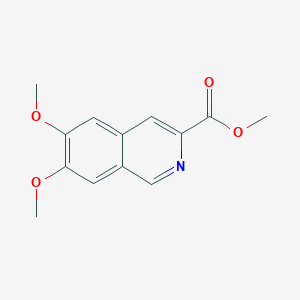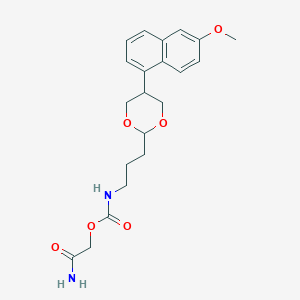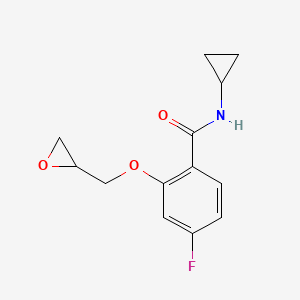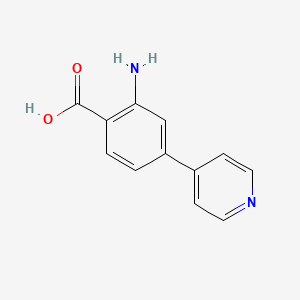
1-(2-Aminoacetyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoacetyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(2-Aminoacetyl)piperidine-4-carboxamide typically involves the reaction of (2-oxo-1-pyrrolidinyl)acetic acid with 1-glycyl-4-piperidinecarboxamide in the presence of triethylamine and isobutyl chloroformate. The reaction is carried out in tetrahydrofuran at temperatures ranging from -15°C to room temperature. The crude product is then recrystallized from methanol to obtain the final compound .
Analyse Chemischer Reaktionen
1-(2-Aminoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoacetyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial growth . This interaction is crucial for its antimicrobial activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoacetyl)piperidine-4-carboxamide can be compared with other piperidinecarboxamide derivatives:
1-Piperidinecarboxamide: Similar in structure but lacks the glycyl group, which may affect its biological activity.
4-Piperidinecarboxamide: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
N-Cyclohexyl-4-piperidinecarboxamide: A derivative with a cyclohexyl group, showing different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H15N3O2 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(2-aminoacetyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5,9H2,(H2,10,13) |
InChI-Schlüssel |
YXOCGSWPIMLMPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8722736.png)






![11H,12H-[1]benzopyrano[2,3-b][1]benzopyran-11,12-dione](/img/structure/B8722780.png)






